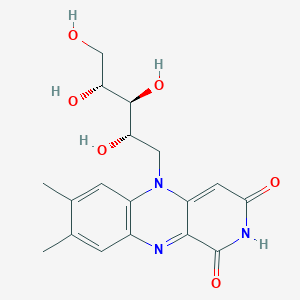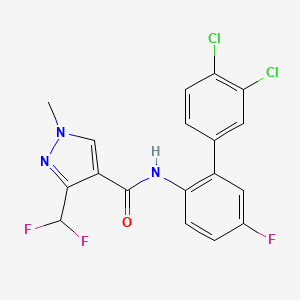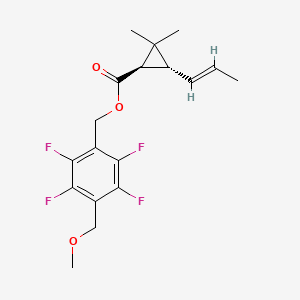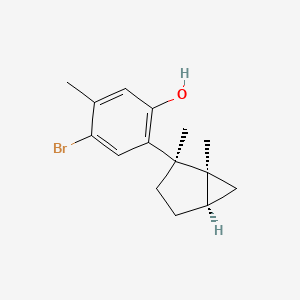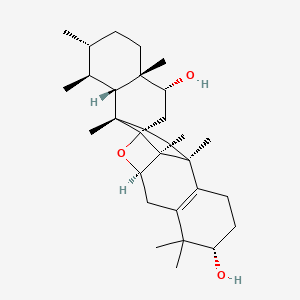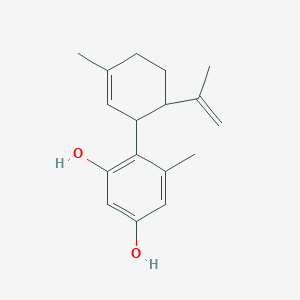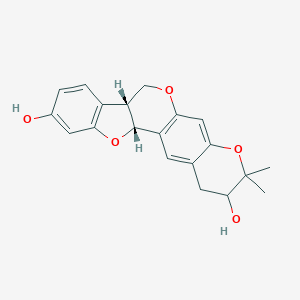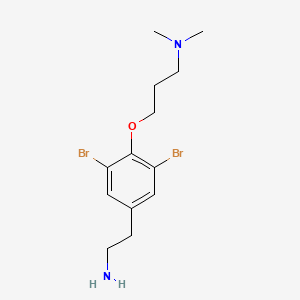
Purpurealidin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purpurealidin E is a natural product found in Pseudoceratina purpurea with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Purpurealidin E, isolated from the marine sponge Psammaplysilla purpurea, has been identified along with other bromotyrosine alkaloids. These compounds have demonstrated antimicrobial activities, though the specific activity of this compound was not detailed in the study by Tilvi et al. (2004) (Tilvi et al., 2004).
Anticancer Potential
A study by Moreels et al. (2017) investigated the synthesis of Purpurealidin analogs, focusing on their effect on the cancer-relevant potassium channel KV10.1. The research suggested that specific structural elements in these analogs enhance their activity against this target, offering potential pathways for anticancer drug development (Moreels et al., 2017).
Synthesis and Biological Evaluation
Kottakota et al. (2012) synthesized several Purpurealidin-derived marine secondary sponge metabolites. These compounds, including this compound derivatives, displayed varying levels of antimicrobial and antitumor activity, providing insights into their potential therapeutic applications (Kottakota et al., 2012).
Total Synthesis for Research
Yoshida and Yamaguchi (2008) achieved the total synthesis of this compound, along with other related alkaloids. This synthesis facilitates further study and potential modification of these compounds for various biomedical applications (Yoshida & Yamaguchi, 2008).
Antiproliferative Activity
A study by Bhat et al. (2018) reported the synthesis of Purpurealidin I and its derivatives, evaluating their antiproliferative activity. This research contributes to understanding the structure-activity relationships of Purpurealidin derivatives in cancer treatment (Bhat et al., 2018).
Propiedades
Fórmula molecular |
C13H20Br2N2O |
|---|---|
Peso molecular |
380.12 g/mol |
Nombre IUPAC |
3-[4-(2-aminoethyl)-2,6-dibromophenoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H20Br2N2O/c1-17(2)6-3-7-18-13-11(14)8-10(4-5-16)9-12(13)15/h8-9H,3-7,16H2,1-2H3 |
Clave InChI |
DLVXRTCGFCRTMZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=C(C=C(C=C1Br)CCN)Br |
SMILES canónico |
CN(C)CCCOC1=C(C=C(C=C1Br)CCN)Br |
Sinónimos |
purpurealidin E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


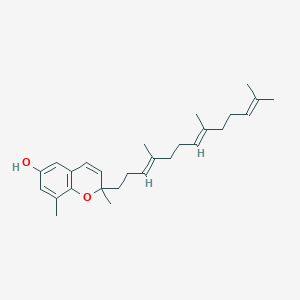
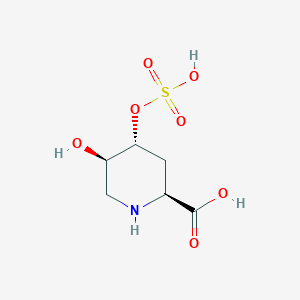
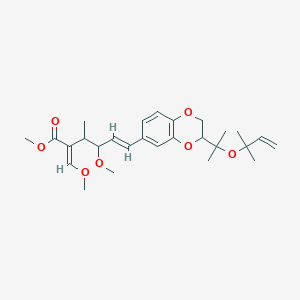
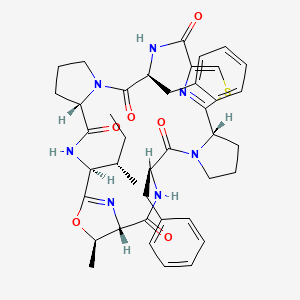
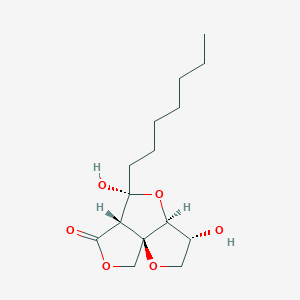
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(3R)-2,2-dimethyl-3-oxidanyl-4-oxidanylidene-4-[[3-oxidanylidene-3-(4-oxidanylidenepentylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1247097.png)
